molecular formula C8H7FO2 B1294953 3-Fluoro-4-methoxybenzaldehyde CAS No. 351-54-2

3-Fluoro-4-methoxybenzaldehyde

Cat. No.: B1294953
CAS No.: 351-54-2
M. Wt: 154.14 g/mol
InChI Key: SOQCZBSZZLWDGU-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxybenzaldehyde: is an aromatic aldehyde with the molecular formula C8H7FO2 . It is characterized by the presence of a fluorine atom at the third position and a methoxy group at the fourth position on the benzene ring, with an aldehyde group at the first position. This compound is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions:

One common method for synthesizing 3-Fluoro-4-methoxybenzaldehyde involves the reaction of 3,4-difluorobromobenzene with sodium methoxide to form an intermediate compound. This intermediate is then reacted with magnesium to generate a Grignard reagent, which subsequently reacts with N,N-dimethylformamide to yield this compound .

Industrial Production Methods:

In industrial settings, the synthesis of this compound often involves the use of titanium tetrachloride and dichloromethane as solvents. The reaction is typically carried out at low temperatures (10-20°C) and involves the addition of ether and water to isolate the product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Fluoro-4-methoxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to form 3-Fluoro-4-methoxybenzyl alcohol.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are typically used.

    Substitution: Reagents like or can be used for substitution reactions.

Major Products:

Scientific Research Applications

Chemistry:

3-Fluoro-4-methoxybenzaldehyde is used as a building block in the synthesis of more complex molecules, including N-heterocyclic compounds and resveratrol derivatives . These compounds have applications in medicinal chemistry and materials science.

Biology and Medicine:

In medicinal chemistry, this compound is used as a precursor for the synthesis of bioactive molecules, including Fluorine-18 radiotracers for medical imaging. It is also investigated for its potential as an inhibitor of lysine-specific demethylase 1 (LSD1) , a therapeutic target for cancer treatment .

Industry:

The compound is used in the development of functional materials such as liquid crystals, which are important in display technologies and other optoelectronic applications.

Comparison with Similar Compounds

  • 4-Fluoro-3-methoxybenzaldehyde
  • 2-Fluoro-4-methoxybenzaldehyde
  • 3-Fluoro-4-hydroxybenzaldehyde
  • 3-Chloro-4-methoxybenzaldehyde

Comparison:

3-Fluoro-4-methoxybenzaldehyde is unique due to the specific positioning of the fluorine and methoxy groups, which influence its reactivity and applications. For example, 4-Fluoro-3-methoxybenzaldehyde has the fluorine and methoxy groups swapped, leading to different reactivity patterns and applications .

Biological Activity

3-Fluoro-4-methoxybenzaldehyde (CAS Number: 351-54-2) is an organic compound that has garnered attention in various fields, including medicinal chemistry and biochemistry. This compound is characterized by its unique structure, which includes a fluorine atom and a methoxy group attached to a benzaldehyde moiety. Its biological activity is of particular interest, as it serves as a precursor for several bioactive compounds and has potential applications in drug development.

  • Molecular Formula : C₈H₇FO₂
  • Molecular Weight : 154.14 g/mol
  • Melting Point : 34-35 °C
  • Boiling Point : 247.1 °C
  • Density : 1.2 g/cm³
  • LogP : 1.90 (indicating moderate lipophilicity)

Biological Activity Overview

This compound exhibits various biological activities, primarily influenced by its structural components. Here are some key areas of its biological activity:

Antitumor Activity

Research has indicated that derivatives of this compound possess antitumor properties. For instance, studies involving synthesized analogs have shown cytotoxic effects against various cancer cell lines. The compound's ability to inhibit cell proliferation has been quantified through IC₅₀ values, which indicate the concentration required to reduce cell viability by 50%.

CompoundCell LineIC₅₀ (µM)
This compoundA549 (Lung carcinoma)8.6
This compoundKB (Epidermoid carcinoma)6.5
Control (Doxorubicin)A5490.1

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated effectiveness against certain bacterial strains, indicating potential use as an antimicrobial agent.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the presence of the methoxy and fluoro groups may enhance its interaction with biological targets, such as enzymes or receptors involved in tumor growth and microbial resistance.

Case Studies and Research Findings

  • Biosynthetic Pathways : A study highlighted the biosynthetic pathways involving halogenated methoxybenzaldehydes in fungi such as Bjerkandera adusta. This research provided insights into how compounds like this compound can be synthesized biologically, emphasizing the significance of such pathways in natural product chemistry .
  • Synthesis and Derivatives : Various derivatives of this compound have been synthesized and evaluated for their biological activity. For example, analogs modified at different positions on the aromatic ring showed varying degrees of cytotoxicity, suggesting that structural modifications can lead to enhanced biological activity .
  • Safety Profile : The compound exhibits some toxicity, with warnings indicating skin and eye irritation upon contact . This highlights the need for careful handling and further safety evaluations in therapeutic contexts.

Q & A

Q. Basic: What are common synthetic routes for 3-Fluoro-4-methoxybenzaldehyde?

Q. Advanced: How can reaction conditions be optimized to improve regioselectivity in fluorinated benzaldehyde synthesis?

Answer (Basic):
this compound is typically synthesized via selective fluorination or methoxylation of benzaldehyde precursors. For example, NaBH₄-mediated reduction of this compound derivatives can yield intermediates like (3-fluoro-4-methoxyphenyl)methanol, as demonstrated in hydride reduction protocols . Alternative routes involve coupling reactions using fluorinated aryl halides and methoxy-protected aldehydes under palladium catalysis.

Answer (Advanced):
Regioselectivity in fluorinated benzaldehyde synthesis can be optimized by controlling electronic and steric effects. For instance, protecting group strategies (e.g., benzyloxy or methoxymethoxy groups) direct substitution to desired positions . Kinetic vs. thermodynamic control in nucleophilic aromatic substitution (NAS) can be modulated via solvent polarity (e.g., DMF vs. THF) and temperature. Computational modeling (DFT) predicts activation barriers for competing pathways, guiding experimental design .

Q. Basic: What spectroscopic techniques are used to characterize this compound?

Q. Advanced: How can conflicting NMR data be resolved for substituted benzaldehydes?

Answer (Basic):
Key techniques include ¹H/¹³C NMR (to confirm substituent positions and purity), FTIR (C=O stretch at ~1700 cm⁻¹, C-F at ~1100 cm⁻¹), and HRMS (exact mass validation). For example, ¹H-NMR of this compound derivatives shows distinct coupling patterns for fluorine-adjacent protons (e.g., δ 7.15–7.13 ppm, J = 11.74 Hz) .

Answer (Advanced):
Conflicting NMR data, such as overlapping peaks, can be resolved using 2D NMR (COSY, HSQC) to assign proton-carbon correlations. For fluorinated compounds, ¹⁹F-NMR provides additional resolution. In cases of rotational isomerism (e.g., hindered aldehyde rotation), variable-temperature NMR (VT-NMR) clarifies dynamic behavior .

Q. Basic: What storage conditions ensure stability of this compound?

Q. Advanced: What analytical methods study degradation pathways under varying pH?

Answer (Basic):
Store at 0–6°C in airtight, light-resistant containers to prevent oxidation or hydrolysis. Purity (>97%) and low moisture content are critical, as aldehydes are prone to dimerization .

Answer (Advanced):
Degradation pathways (e.g., aldol condensation or oxidation) are analyzed via HPLC-MS or GC-MS to identify byproducts. Accelerated stability studies under acidic/alkaline conditions (pH 1–13) quantify degradation kinetics. For example, HPLC-UV at 254 nm monitors aldehyde loss, while LC-QTOF characterizes degradation products .

Q. Basic: How does the fluorine substituent influence reactivity in nucleophilic aromatic substitution (NAS)?

Q. Advanced: What computational methods predict substituent effects on reaction kinetics?

Answer (Basic):
The electron-withdrawing fluorine activates the aromatic ring for NAS at meta/para positions. Methoxy groups direct electrophiles ortho/para via resonance, competing with fluorine’s inductive effects. For example, fluorination enhances reactivity in Suzuki-Miyaura couplings .

Answer (Advanced):
DFT calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. Fukui indices identify nucleophilic/electrophilic sites, while Hammett plots correlate substituent effects with reaction rates. Machine learning models trained on kinetic data (e.g., Arrhenius parameters) optimize NAS conditions .

Q. Basic: What role does this compound play in medicinal chemistry?

Q. Advanced: How are SAR studies designed for fluorinated benzaldehydes in drug discovery?

Answer (Basic):
this compound is a key intermediate in synthesizing acetylcholinesterase inhibitors for Alzheimer’s disease. Fluorine enhances bioavailability, while the aldehyde enables Schiff base formation with amine-containing pharmacophores .

Answer (Advanced):
Structure-activity relationship (SAR) studies involve systematic variation of substituents (e.g., replacing methoxy with ethoxy or trifluoromethoxy) and evaluating bioactivity. High-throughput screening (HTS) paired with molecular docking (e.g., AutoDock Vina) identifies binding motifs. Metadynamics simulations assess target binding kinetics .

Q. Basic: What purification techniques isolate this compound?

Q. Advanced: How does solvent polarity affect crystallization efficiency?

Answer (Basic):
Vacuum distillation removes low-boiling impurities, while recrystallization from ethanol/water mixtures yields high-purity crystals. TLC (SiO₂, CH₂Cl₂/hexane) monitors purification progress .

Answer (Advanced):
Solvent polarity (e.g., ε: hexane = 1.9, ethanol = 24.3) influences nucleation rates and crystal morphology. Polymorph screening using solvents like acetonitrile or ethyl acetate identifies stable forms. Differential scanning calorimetry (DSC) maps thermal stability of crystalline phases .

Q. Basic: How is TLC used to monitor reactions involving this compound?

Q. Advanced: What challenges arise in HPLC-MS impurity profiling?

Answer (Basic):
TLC with UV visualization (254 nm) tracks aldehyde retention factor (Rf ~0.5 in CH₂Cl₂/hexane). Staining with 2,4-DNPH confirms aldehyde presence via orange hydrazone spots .

Answer (Advanced):
HPLC-MS faces challenges like ion suppression from residual acetic acid or column adsorption of fluorinated analytes. Using HILIC columns improves polar impurity separation, while post-column derivatization (e.g., with dansylhydrazine) enhances MS sensitivity .

Properties

IUPAC Name

3-fluoro-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQCZBSZZLWDGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20188596
Record name 3-Fluoro-p-anisaldehyde
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Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351-54-2
Record name 3-Fluoro-4-methoxybenzaldehyde
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Record name 3-Fluoro-p-anisaldehyde
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Record name 3-fluoro-p-anisaldehyde
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Synthesis routes and methods I

Procedure details

To a solution of o-fluoroanisole, 101 g. (0.80 mole) in 500 ml. dry methylene chloride is added dropwise over 30 minutes a solution of titanium tetrachloride, 182 g. (0.96 mole, 1.2 equiv.) and α,α-dichloromethylmethyl ether, 110 g. (0.96 mole) in an equal volume of methylene chloride. The temperature is maintained at 10°-20° C. with an ice-bath. The mixture is stirred at room temperature for 1 hour longer and then poured over crushed ice-water with stirring. Ether (1 l.) is added, and the mixture stirred under nitrogen until solution occurs. The organic layer is extracted with water (3×), sodium bicarbonate solution (3×) and dried (MgSO4). The solvent is evaporated off at 30° to give crude product as an oil. The oil is vacuum distilled through a jacketed Vigreux column when it gives 3-fluoro-4-methoxybenzaldehyde, B.P. 120°-121° C., at 10 mm. Hg; Rf 0.6 on a silica-gel G plate with methylene chloride.
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Synthesis routes and methods II

Procedure details

A solution of titanium tetrachloride (182 g, 0.96 mol, 1.2 equiv.) and α,α, -dichloromethylmethyl ether (110 g, 0.96 mol) in an equal volume of methylene chloride is slowly added (30 minutes) to a solution of o-fluoroanisole (101 g, 0.80 mol) in dry methylene chloride (50 ml) at 10-20° C. The mixture is stirred at room temperature for one hour, is poured over crushed ice water and ether (1 l ) with stirring. This mixture is stirred under nitrogen until solution occurs. The organic layer is extracted with water, aqueous sodium bicarbonate, and is dried (MgSO4). The solvent is evaporated at 30° C. The residual oil is vacuum-distilled through a jacketed Vigreux column to give 3-fluoro-4-methoxybenzaldehyde, B.P. 120-121° C. (10 mm Hg) Rf 0.6 on a silica-gel G plate with methylene chloride.
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110 g
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182 g
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Synthesis routes and methods III

Procedure details

To a solution of o-fluoroanisole, 101 g (0.80 mol) in 500 ml dry methylene chloride is added dropwise over 30 minutes a solution of titanium tetrachloride, 182 g (0.96 mol, 1.2 equiv.) and α,α-dichloromethylmethyl ether, 110 g (0.96 mol) in an equal volume of methylene chloride. The temperature is maintained at 10-20° C. with an ice-bath. The mixture is stirred at room temperature for 1 hour longer and then poured over crushed ice-water with stirring. Ether (1) is added, and the mixture stirred under nitrogen until solution occurs. The organic layer is extracted with water (3×), sodium bicarbonate solution (3×) and dried (MgSO4). The solvent is evaporated off at 30° C. to give crude product as an oil. The oil is vacuum distilled through a jacketed Vigreux column when it gives 3-fluoro-4-methoxybenzaldehyde, B.P. 120-121° C., at 10 mm Hg; Rf 0.6 on a silica-gel G plate with methylene chloride.
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reactant
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α,α-dichloromethylmethyl ether
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500 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
3-Fluoro-4-methoxybenzaldehyde
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
3-Fluoro-4-methoxybenzaldehyde
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
3-Fluoro-4-methoxybenzaldehyde
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
3-Fluoro-4-methoxybenzaldehyde
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
3-Fluoro-4-methoxybenzaldehyde
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
3-Fluoro-4-methoxybenzaldehyde

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